BenchChemオンラインストアへようこそ!

Macranthoidin B

Hemolysis Safety pharmacology Intravenous formulation risk

Macranthoidin B (MB; CAS 136849-88-2; C₆₅H₁₀₆O₃₂; MW 1399.52) is a bisdesmosidic triterpenoid saponin first isolated from the flowers of Lonicera macranthoides Hand.-Mazz. (Caprifoliaceae) in 1993, where its structure was elucidated as 3-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl hederagenin 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester.

Molecular Formula C65H106O32
Molecular Weight 1399.5 g/mol
CAS No. 136849-88-2
Cat. No. B1139210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacranthoidin B
CAS136849-88-2
Molecular FormulaC65H106O32
Molecular Weight1399.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O
InChIInChI=1S/C65H106O32/c1-25-36(71)51(95-55-48(83)44(79)50(31(21-68)91-55)94-54-46(81)42(77)39(74)30(20-67)90-54)49(84)57(88-25)96-52-37(72)28(70)22-86-58(52)93-35-11-12-61(4)33(62(35,5)24-69)10-13-64(7)34(61)9-8-26-27-18-60(2,3)14-16-65(27,17-15-63(26,64)6)59(85)97-56-47(82)43(78)40(75)32(92-56)23-87-53-45(80)41(76)38(73)29(19-66)89-53/h8,25,27-58,66-84H,9-24H2,1-7H3/t25-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1
InChIKeyRKINZCVTEPSBCI-ZBXZRPIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Macranthoidin B (CAS 136849-88-2): A Bisdesmosidic Triterpenoid Saponin from Flos Lonicerae — Compound Identity and Procurement Baseline


Macranthoidin B (MB; CAS 136849-88-2; C₆₅H₁₀₆O₃₂; MW 1399.52) is a bisdesmosidic triterpenoid saponin first isolated from the flowers of Lonicera macranthoides Hand.-Mazz. (Caprifoliaceae) in 1993, where its structure was elucidated as 3-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl hederagenin 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester [1]. MB is one of the principal bioactive saponins detected in rat plasma following oral administration of Flos Lonicerae saponin extracts and is designated as a quality control marker compound for Shanyinhua (Lonicerae Flos) in the Chinese Pharmacopoeia (2020 edition) . Its closest structural analogs within the same botanical source include Macranthoidin A, Dipsacoside B, and Macranthoside B, all sharing a hederagenin aglycone core but differing in glycosylation pattern, which directly impacts their biological activity profiles, abundance in herbal extracts, and safety characteristics [1][2].

Why Macranthoidin B Cannot Be Interchanged with Macranthoidin A or Dipsacoside B: Structural, Hemolytic, and Pharmacokinetic Differentiation


Macranthoidin B, Macranthoidin A, and Dipsacoside B are co-occurring hederagenin-based bisdesmosidic saponins from Flos Lonicerae that share a common aglycone and C-28 ester-linked diglucoside. However, they diverge critically at the C-3 glycosidic chain: MB carries an additional β-D-glucopyranosyl residue via a (1→4) linkage absent in Macranthoidin A, resulting in a bulkier hexasaccharide vs. pentasaccharide substituent at C-3 [1]. This structural distinction is not cosmetic — it produces a dramatically different hemolytic risk profile, with MB exhibiting concentration-dependent erythrocyte lysis (50.4% at 1.0 g·L⁻¹) while Macranthoidin A and Dipsacoside B remain non-hemolytic at identical concentrations [2]. Furthermore, MB dominates the saponin fraction at 36.7% (w/w) of the total extraction, far exceeding Macranthoidin A (6.59%) and Dipsacoside B (23.3%), meaning that any substitution would alter both the quantitative composition and the safety profile of a test preparation [3]. These compound-specific differences render within-class substitution scientifically invalid for any study requiring reproducible pharmacological, toxicological, or quality-control outcomes.

Macranthoidin B: Quantitative Differentiation Evidence Against In-Class Analogs Macranthoidin A and Dipsacoside B


Hemolytic Risk: Macranthoidin B Is a Concentration-Dependent Hemolytic Agent, Unlike Macranthoidin A and Dipsacoside B Which Remain Non-Hemolytic at Identical Concentrations

In a direct comparative hemolysis assay using rabbit erythrocytes and UV spectrophotometric detection, Macranthoidin B produced a concentration-dependent hemolytic response that was absent for Macranthoidin A and Dipsacoside B under identical conditions. At 0.6 g·L⁻¹, MB showed no hemolysis; at 0.8 g·L⁻¹, the hemolysis rate rose to 11.7%; and at 1.0 g·L⁻¹, it reached 50.4%. By contrast, Macranthoidin A (灰毡毛忍冬皂苷甲), Dipsacoside B (川续断皂苷乙), and Dipsacoside VI (川续断皂苷Ⅵ) all exhibited hemolysis rates below the detection threshold at concentrations up to 1.0 g·L⁻¹ [1]. This establishes MB as the only member of this co-occurring saponin group with a concentration-dependent hemolytic hazard.

Hemolysis Safety pharmacology Intravenous formulation risk Saponin toxicity

Extraction Yield Dominance: Macranthoidin B Constitutes 36.7% of the Total Saponin Fraction, 5.6-Fold Higher Than Macranthoidin A

Quantitative HPLC analysis of the saponin extraction from Flos Lonicerae revealed that Macranthoidin B is the most abundant saponin, comprising 36.7 g per 100 g of the dry saponin extract. This is 5.6-fold higher than Macranthoidin A (6.59 g/100 g), 1.6-fold higher than Dipsacoside B (23.3 g/100 g), and 72.5-fold higher than Macranthoside B (0.506 g/100 g) [1]. This differential abundance directly reflects the dominant presence of MB in the source plant material and its preferential partitioning during extraction.

Phytochemistry Extraction efficiency Quality control Standardization

Structural Glycosylation Difference: An Additional C-3 Glucose Unit in Macranthoidin B Distinguishes It from Macranthoidin A

The definitive structural difference between Macranthoidin B and Macranthoidin A resides in the C-3 oligosaccharide chain of the hederagenin aglycone. Macranthoidin A bears a tetrasaccharide at C-3: 3-O-β-D-Glc-(1→3)-α-L-Rha-(1→2)-α-L-Ara. Macranthoidin B carries a pentasaccharide at the same position: 3-O-β-D-Glc-(1→4)-β-D-Glc-(1→3)-α-L-Rha-(1→2)-α-L-Ara, incorporating one additional β-D-glucopyranosyl unit linked (1→4) to the inner glucose [1]. Both compounds share an identical C-28 ester-linked diglucoside (O-β-D-Glc-(1→6)-β-D-Glc). This single glycosyl difference increases the molecular weight from 1237.38 Da (Macranthoidin A) to 1399.52 Da (Macranthoidin B) and is the structural basis for the differential hemolytic activity and chromatographic retention time (MB elutes at 10.65 min vs. Macranthoidin A at 12.11 min on a Shim-pack CLC-ODS column) [2].

Structure-activity relationship Glycosylation Molecular recognition Saponin chemistry

CYP450 Induction Liability: Macranthoidin B Accelerates Florfenicol Elimination via Hepatic CYP1A2/CYP2C11 Upregulation

In a 7-day repeated-dose rat study, Macranthoidin B (60 mg/kg/day, p.o.) significantly altered the pharmacokinetics of co-administered florfenicol compared to vehicle-treated controls. MB reduced florfenicol AUC(0-∞) from 23.50 ± 2.07 to 16.93 ± 2.16 mg/L·h (a 28.0% decrease, P < 0.05), shortened mean residence time MRT(0-∞) from 2.94 ± 0.24 to 2.45 ± 0.18 h (16.7% decrease), and reduced elimination half-life t₁/₂z from 1.37 ± 0.36 to 0.62 ± 0.02 h (54.7% decrease) [1]. These changes were mechanistically linked to MB-induced upregulation of hepatic CYP1A2 and CYP2C11 mRNA, protein expression, and catalytic activity, along with nuclear translocation of CAR and PXR receptors. Probe substrate confirmation with phenacetin (CYP1A2) and tolbutamide (CYP2C11) corroborated the enzyme induction, with phenacetin AUC(0-∞) decreasing to 54.64% and tolbutamide AUC(0-∞) to 65.82% of control values [1]. No comparable CYP induction data exist for Macranthoidin A or Dipsacoside B.

Drug-drug interaction CYP450 induction Pharmacokinetics Veterinary pharmacology

Pharmacopoeial Quality Marker Designation: Macranthoidin B Is the Mandated Identity and Content Marker for Shanyinhua per Chinese Pharmacopoeia 2020

The Chinese Pharmacopoeia (2020 edition) designates Macranthoidin B (together with Dipsacoside B) as the mandatory saponin marker for quality control of Shanyinhua (Lonicerae Flos), with a stipulated minimum combined content of MB plus DB of no less than 5.0% of the dried crude drug . MB content in L. macranthoides flower buds can reach as high as 9.351% at the Youlei developmental stage, with optimal harvesting at the Sanqing stage yielding 9.124% [1]. Macranthoidin A is not included as a pharmacopoeial marker. This regulatory status means that any analytical reference standard procurement for Shanyinhua quality assessment must include Macranthoidin B specifically — Macranthoidin A cannot serve as a surrogate for pharmacopoeial compliance testing.

Quality control Pharmacopoeia Regulatory compliance Herbal standardization

Endometriosis-Specific In Vivo Efficacy: Macranthoidin B Suppresses Ectopic Lesion Growth via COX-2/PGE2 Pathway Inhibition

In a rat autograft endometriosis model, Macranthoidin B treatment suppressed ectopic endometrial lesion volume, improved histopathological morphology, and regulated serum estradiol (E2) and progesterone (PROG) levels compared to untreated EMS controls [1]. Mechanistically, MB inhibited the COX-2/PGE2 pathway and suppressed epithelial-mesenchymal transition (EMT) both in vivo and in vitro. When combined with LPS (COX-2/PGE2 activator), MB antagonized LPS-induced promotion of EMT, invasion, and metastasis; when combined with celecoxib (COX-2 inhibitor), MB enhanced the inhibitory effect [1]. This endometriosis-specific pharmacological profile has not been reported for Macranthoidin A or Dipsacoside B, which have been studied primarily in hepatic protection and general anti-inflammatory models [2].

Endometriosis COX-2/PGE2 pathway Epithelial-mesenchymal transition In vivo efficacy

Macranthoidin B: Evidence-Rationalized Application Scenarios for Scientific Procurement and Experimental Use


Pharmacopoeia-Compliant Quality Control of Shanyinhua (Lonicerae Flos) Raw Materials and Finished Products

Macranthoidin B is a mandatory reference standard for identity testing, assay, and system suitability in the HPLC-based quality control of Shanyinhua per the Chinese Pharmacopoeia 2020 monograph, which specifies a combined MB + DB content of no less than 5.0% of the dried drug [1]. No other saponin — including Macranthoidin A — is recognized for this purpose. Procurement of certified MB reference material (HPLC purity ≥ 98%) is essential for laboratories performing pharmacopoeial compliance testing on Lonicerae Flos raw materials, extracts, or Traditional Chinese Medicine preparations.

Endometriosis Drug Discovery and COX-2/PGE2 Pathway Research

MB has demonstrated in vivo suppression of ectopic endometrial lesion growth in a rat autograft EMS model with mechanistic engagement of the COX-2/PGE2/EMT signaling axis, a profile not reported for Macranthoidin A or Dipsacoside B [1]. Researchers investigating non-steroidal anti-endometriosis agents or COX-2/PGE2 pathway modulators derived from natural products should prioritize MB as the lead saponin compound. The compound's ability to antagonize LPS-driven EMT promotion and enhance celecoxib's inhibitory effects makes it a unique tool for studying combinatory pharmacological strategies in gynecological inflammation.

Drug-Drug Interaction Studies Involving CYP1A2/CYP2C11 Induction

MB is a demonstrated inducer of hepatic CYP1A2 and CYP2C11 via CAR/PXR nuclear receptor activation, producing a 28% reduction in florfenicol AUC(0-∞) and a 54.7% shortening of elimination half-life after 7-day pretreatment in rats [1]. This CYP induction profile — verified with probe substrates phenacetin and tolbutamide — establishes MB as a useful tool compound for studying herb-drug pharmacokinetic interactions, particularly in veterinary contexts where Flos Lonicerae preparations are co-administered with antibiotics. In contrast, Macranthoidin A and Dipsacoside B lack comparable published CYP interaction data, making MB the compound of choice for such investigations.

Saponin Hemolysis Safety Screening for Parenteral Formulation Development

MB's concentration-dependent hemolytic activity (11.7% at 0.8 g·L⁻¹, 50.4% at 1.0 g·L⁻¹) — in contrast to the non-hemolytic profiles of Macranthoidin A and Dipsacoside B at identical concentrations [1] — makes it an essential positive control and reference compound for hemolytic risk assessment of saponin-containing herbal injections or intravenous formulations. Laboratories developing parenteral products from Lonicera species should procure MB specifically for hemolysis assay validation, as substituting Macranthoidin A would yield a false-negative safety signal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Macranthoidin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.